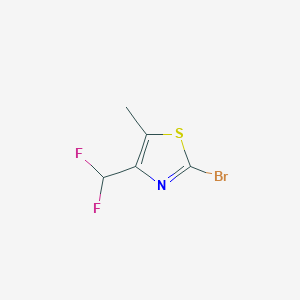
2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole: is an organobromine compound with a thiazole ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 4-(difluoromethyl)-5-methyl-1,3-thiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted thiazoles.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
Chemistry: 2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target.
相似化合物的比较
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)benzoic acid
- 2-Bromo-4-(difluoromethyl)phenol
Comparison: Compared to these similar compounds, 2-Bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole has a unique thiazole ring structure, which can impart different chemical reactivity and biological activity. The presence of the thiazole ring can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
2-bromo-4-(difluoromethyl)-5-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-2-3(4(7)8)9-5(6)10-2/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGYWCOYRXGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














